molecular formula C17H24N6O2 B2978011 1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014052-30-2

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2978011
CAS RN: 1014052-30-2
M. Wt: 344.419
InChI Key: LNJMVYSGPDBNOB-UHFFFAOYSA-N
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Description

1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H24N6O2 and its molecular weight is 344.419. The purity is usually 95%.
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Scientific Research Applications

Anticancer, Anti-HIV-1, and Antimicrobial Activities

Research has demonstrated that triazino and triazolo[4,3-e]purine derivatives exhibit potential anticancer, anti-HIV-1, and antimicrobial properties. Specifically, certain compounds within this family have shown significant activity against melanoma, non-small lung cancer, and breast cancer. Additionally, moderate anti-HIV-1 activity and strong antimicrobial effects against pathogens like P. aeruginosa, P. vulgaris, and S. aureus have been reported, highlighting their therapeutic potential across various biomedical applications (Ashour et al., 2012).

Molecular Conformation and Supramolecular Aggregation

The study of fused pyrazoles, including compounds structurally related to 1-butyl-3,7-dimethyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione, has contributed to understanding the molecular conformation and supramolecular aggregation in pharmaceutical and material sciences. These insights are crucial for designing drugs with optimal absorption and efficacy, as well as materials with specific functionalities (Low et al., 2004).

Serotonin Receptor Affinity and Psychotropic Activity

Further research on 8-aminoalkyl derivatives of purine-2,6-dione has revealed their potential as ligands for serotonin receptors, exhibiting anxiolytic and antidepressant properties. These findings suggest that modifications in the purine structure can lead to the development of new therapeutic agents for treating mental health disorders (Chłoń-Rzepa et al., 2013).

Cytotoxic Activity of Carboxamide Derivatives

Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a core structural motif with this compound, have shown potent cytotoxic activities against various cancer cell lines. This highlights the potential of purine derivatives in cancer chemotherapy (Deady et al., 2003).

Novel Synthesis Methods

Innovative synthesis methods for pyridine-pyrimidines and their derivatives catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid have been developed. Such research underscores the importance of green chemistry in creating efficient and environmentally friendly synthesis pathways for purine derivatives, potentially leading to new drug discoveries (Rahmani et al., 2018).

properties

IUPAC Name

1-butyl-3,7-dimethyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-7-8-9-22-15(24)13-14(21(6)17(22)25)18-16(20(13)5)23-12(4)10(2)11(3)19-23/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJMVYSGPDBNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C(N2C)N3C(=C(C(=N3)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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